molecular formula C10H11NO3 B8626073 Benzene, 4-methoxy-1-(1-methylethenyl)-2-nitro- CAS No. 195992-06-4

Benzene, 4-methoxy-1-(1-methylethenyl)-2-nitro-

Cat. No.: B8626073
CAS No.: 195992-06-4
M. Wt: 193.20 g/mol
InChI Key: CFIUOFLCLFICEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 4-methoxy-1-(1-methylethenyl)-2-nitro- is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

195992-06-4

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-methoxy-2-nitro-1-prop-1-en-2-ylbenzene

InChI

InChI=1S/C10H11NO3/c1-7(2)9-5-4-8(14-3)6-10(9)11(12)13/h4-6H,1H2,2-3H3

InChI Key

CFIUOFLCLFICEB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-chloro-4-methoxy-2-nitrobenzene (5.03 g, 26.8 mmol), 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (5.41 g, 32.2 mmol), bis(triphenylphosphine)palladium(II) chloride (1.50 g, 2.15 mmol), and sodium carbonate (3.41 g, 32.2 mmol) was added dioxane/water (4:1, 100 mL:25 mL). The reaction was heated at 80° C. for 5 hours. The reaction was cooled to room temperature overnight. The reaction mixture was diluted with water, extracted with ethyl acetate (3×), dried over sodium sulfate, filtered, and concentrated. Purification by flash column chromatography using 0-5% ethyl acetate/hexanes as eluent followed by drying in vacuum oven provided the title compound as an orange oil (2.74 g, 53%): 1H NMR (400 MHz, CDCl3) δ 7.37 (d, J=2.7 Hz, 1H), 7.23 (d, J=8.6 Hz, 1H), 7.08 (dd, J=8.5, 2.6 Hz, 1H), 5.24-4.75 (m, 2H), 3.86 (s, 3H), 2.19-1.88 (m, 3H); 13C NMR (101 MHz, CDCl3) δ 158.79, 148.61, 142.53, 131.41, 131.32, 119.24, 115.20, 108.64, 55.84, 23.38; EIMS m/z 193 ([M]+).
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
53%

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